molecular formula C17H28O8 B008400 Pentaerythritol glycidyl ether CAS No. 3126-63-4

Pentaerythritol glycidyl ether

Cat. No.: B008400
CAS No.: 3126-63-4
M. Wt: 360.4 g/mol
InChI Key: PLDLPVSQYMQDBL-UHFFFAOYSA-N
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Description

Pentaerythritol glycidyl ether is an organic compound with the molecular formula C17H28O8. It is a versatile chemical used in various industrial applications due to its unique structure, which includes four glycidyl ether groups. This compound is known for its high reactivity and ability to form cross-linked networks, making it valuable in the production of coatings, adhesives, and other polymeric materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol glycidyl ether is typically synthesized through the reaction of pentaerythritol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of glycidyl ether groups through the substitution of hydroxyl groups on pentaerythritol with epichlorohydrin .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cross-linked polymers and epoxy resins, which have applications in coatings, adhesives, and composite materials .

Scientific Research Applications

Polymer Science

PGE is widely used as a cross-linking agent in the synthesis of advanced polymeric materials. It participates in epoxy ring-opening reactions, leading to the formation of durable cross-linked networks essential for coatings and adhesives.

Table 1: Polymer Applications of PGE

Application TypeDescription
CoatingsUsed in high-performance coatings for durability
AdhesivesEnhances adhesion properties in various substrates
CompositesProvides strength and stability to composite materials

Biocompatible Materials

In the field of biology, PGE is employed in the preparation of biocompatible hydrogels . These hydrogels are crucial for drug delivery systems and tissue engineering due to their ability to mimic biological environments.

Case Study: Hydrogel Development

  • Researchers developed a hydrogel using PGE that demonstrated enhanced drug release profiles compared to traditional materials, showing potential for improved therapeutic outcomes.

Medical Applications

PGE derivatives are explored for use in medical adhesives and coatings for medical devices. The compound's biocompatibility and adhesive properties make it suitable for applications requiring strong bonding without compromising safety.

Table 2: Medical Applications of PGE Derivatives

Application TypeDescription
Medical AdhesivesStrong bonding agents for surgical applications
CoatingsProtective coatings for implants and devices

Industrial Uses

PGE is extensively utilized in various industrial applications, including:

  • Paints and Coatings: As a surfactant and reactive diluent, it enhances the performance of appliance paints, marine coatings, and automotive finishes.
  • Sealants: Provides flexibility and durability in sealants used in construction and automotive industries.

Table 3: Industrial Applications of PGE

Application TypeDescription
PaintsImproves adhesion and durability
SealantsOffers flexibility and resistance to environmental factors

Mechanism of Action

The mechanism of action of pentaerythritol glycidyl ether involves the ring-opening of the glycidyl ether groups, which then react with nucleophiles to form cross-linked networks. This cross-linking enhances the mechanical properties and chemical resistance of the resulting materials. The molecular targets include hydroxyl, amine, and thiol groups on other molecules, which participate in the ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaerythritol glycidyl ether is unique due to its four glycidyl ether groups, which provide higher reactivity and the ability to form more densely cross-linked networks compared to compounds with fewer glycidyl ether groups. This makes it particularly valuable in applications requiring high-performance materials .

Biological Activity

Pentaerythritol glycidyl ether (PGE) is an organic compound characterized by its molecular formula C17H28O8C_{17}H_{28}O_8. It is widely recognized for its versatility in industrial applications, particularly in the production of coatings, adhesives, and polymeric materials. Beyond its industrial uses, PGE has garnered attention for its biological activity, particularly in the fields of drug delivery, tissue engineering, and medical device coatings. This article explores the biological activity of PGE, including its biochemical properties, cellular effects, and safety assessments.

Chemical Structure and Properties

PGE contains four glycidyl ether groups that contribute to its high reactivity. This structure allows for various chemical reactions, including epoxy ring-opening reactions and polymerization processes. The compound is synthesized through the reaction of pentaerythritol with epichlorohydrin in the presence of a base like sodium hydroxide.

PropertyValue
Molecular Weight376.39 g/mol
Density1.18 g/cm³
Melting Point25-30 °C
Boiling Point140-150 °C
SolubilitySoluble in organic solvents

Drug Delivery Systems

PGE is utilized in developing biocompatible hydrogels for drug delivery systems. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments . Research indicates that PGE-based hydrogels exhibit favorable mechanical properties and biocompatibility, making them suitable for biomedical applications.

Tissue Engineering

In tissue engineering, PGE serves as a scaffold material due to its ability to form cross-linked networks. These networks provide structural support for cell attachment and growth. Studies have demonstrated that PGE-based scaffolds can promote cell proliferation and differentiation, essential for tissue regeneration .

Medical Device Coatings

PGE derivatives are explored for use in coatings for medical devices. These coatings enhance the biocompatibility and functionality of devices such as stents and catheters. The incorporation of PGE into these applications aims to reduce thrombogenicity and improve patient outcomes .

The primary mechanism of action for PGE involves its interaction with biomolecules within biological systems. The glycidyl ether groups can react with nucleophiles such as amines and alcohols, leading to the formation of cross-linked structures that can influence cellular behavior . Additionally, PGE has been shown to react with carbon dioxide in the presence of catalysts, producing cyclic carbonates which may further participate in biological processes .

Table 2: Summary of Mechanisms

MechanismDescription
Cross-linkingReacts with nucleophiles to form stable networks
Carbon dioxide fixationProduces cyclic carbonates that may engage in biological activity
Biochemical interactionsInfluences cell function through interactions with biomolecules

In Vivo Studies

Research involving animal models has assessed the safety and biological effects of PGE. In one study, rats exposed to high concentrations of PGE exhibited signs of respiratory irritation and gastrointestinal distress . However, lower doses showed no significant adverse effects, indicating a potential therapeutic window for safe application.

Clinical Observations

Clinical observations have noted that patients exposed to epoxy resin compounds containing glycidyl ethers may experience allergic reactions. Patch testing revealed sensitization effects in a subset of patients . This highlights the importance of evaluating individual responses to PGE-containing materials in clinical settings.

Safety and Toxicology

PGE is classified as a hazardous substance due to its potential irritative effects on the respiratory system and skin sensitization properties. Studies have shown that exposure can lead to symptoms such as erythema and vesiculation upon skin contact . Therefore, safety assessments are crucial when considering PGE for biomedical applications.

Table 3: Safety Profile of this compound

Safety ConcernDescription
Respiratory IrritationIrritation observed at high concentrations
Skin SensitizationPotential for allergic reactions upon contact
Toxicological EffectsIn vivo studies indicate gastrointestinal distress at high doses

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for confirming the successful synthesis of PEGE-based derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are critical. For example, ¹H NMR can identify PEGE's proton peaks (e.g., δ=1.2–3.42 ppm for PEGE and δ=4.98 ppm for hydroxyl groups in derivatives like pentaerythritol-β-cyclodextrin ether). IR spectroscopy detects characteristic epoxy ring vibrations (~910 cm⁻¹) and hydroxyl stretches (~3400 cm⁻¹) .

Q. How can researchers quantify PEGE's epoxy content for quality control in experimental batches?

  • Methodological Answer : Epoxy equivalent (EE) determination via titration with hydrogen bromide (HBr) in acetic acid is standard. PEGE typically has an EE of 95–115 Gm/Eq, which correlates with cross-linking potential. Ensure anhydrous conditions to avoid side reactions .

Q. What analytical techniques are suitable for detecting trace PEGE in environmental or biological samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (for aromatic derivatives) or Gas Chromatography (GC) with flame ionization (for volatile glycidyl ethers). Amberlite XAD-7 resin is effective for air sampling, with recovery rates >80% under controlled humidity .

Q. What safety protocols are critical when handling PEGE in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant aprons, and EN 166-certified eye protection. Ensure ventilation to minimize inhalation risks. Storage at room temperature (RT) in dry conditions prevents premature polymerization .

Advanced Research Questions

Q. How can cross-linking density be optimized in PEGE-based polymer electrolytes for solid-state lithium batteries?

  • Methodological Answer : Adjust the molar ratio of PEGE to 1,3-dioxolane (DOL) during in situ polymerization. Higher PEGE content increases cross-linking but may reduce ionic conductivity. Electrochemical impedance spectroscopy (EIS) can measure Li⁺ mobility, targeting 10⁻⁴ S/cm at RT .

Q. What strategies mitigate data discrepancies in toxicological assessments of PEGE and its metabolites?

  • Methodological Answer : Use Ames tests for mutagenicity and in vitro cell models (e.g., HepG2) for cytotoxicity. Compare results with structurally similar glycidyl ethers (e.g., phenyl glycidyl ether, Group 2B carcinogen) while accounting for PEGE’s higher steric hindrance and reduced reactivity .

Q. How does PEGE enhance the mechanical properties of soy-protein films in sustainable packaging applications?

  • Methodological Answer : PEGE acts as a covalent cross-linker between protein chains. Optimize reaction pH (9–10) and temperature (60–80°C) to maximize tensile strength. Fourier-Transform Infrared (FTIR) spectroscopy tracks the disappearance of epoxy peaks, confirming cross-linking completion .

Q. What synthetic routes enable PEGE incorporation into amphiphilic copolymers for drug delivery systems?

  • Methodological Answer : Ring-opening polymerization of PEGE with poly(ethylene glycol) (PEG) or poly(lactic acid) (PLA) segments. Use catalysts like triethylamine to control epoxy ring-opening kinetics. Dynamic Light Scattering (DLS) confirms micelle formation in aqueous media .

Q. How do steric effects influence PEGE’s reactivity in hybrid material synthesis compared to smaller glycidyl ethers?

  • Methodological Answer : PEGE’s tetrafunctional structure increases steric hindrance, slowing nucleophilic attacks. Kinetic studies (e.g., monitoring epoxy conversion via ¹H NMR) reveal lower reaction rates compared to monoglycidyl ethers like allyl glycidyl ether. Compensate with elevated temperatures (80–100°C) or Lewis acid catalysts .

Properties

IUPAC Name

2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O8/c1(13-5-22-13)18-9-17(10-19-2-14-6-23-14,11-20-3-15-7-24-15)12-21-4-16-8-25-16/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDLPVSQYMQDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

171564-01-5
Record name Oxirane, 2,2′-[[2,2-bis[(oxiranylmethoxy)methyl]-1,3-propanediyl]bis(oxymethylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171564-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10863108
Record name 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3126-63-4
Record name Pentaerythritol tetraglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3126-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol glycidyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane)
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Record name 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Epoxy chloropropane
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